Cas no 10022-68-1 (Cadmium nitrate tetrahydrate)

硝酸カドミウム四水和物(Cd(NO₃)₂・4H₂O)は、白色の結晶性固体で、水やエタノールに高い溶解性を示す無機化合物です。分子量は308.48 g/molで、カドミウムイオン(Cd²⁺)の供給源として分析化学や材料科学分野で広く利用されています。特に、均一な溶液調製が可能な高純度試薬として、電子材料や蛍光体の前駆体、触媒合成に適しています。四水和物の形態は安定性が高く、湿度管理下で長期保存が可能です。実験室規模から工業プロセスまで、再現性の高い反応条件を要求される用途で優れた性能を発揮します。取り扱い時には重金属化合物として適切な安全対策が必要です。

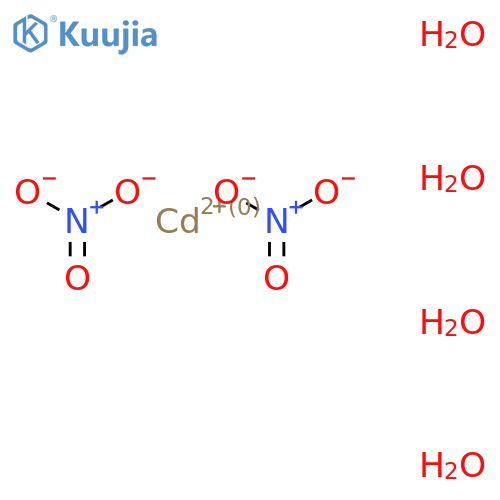

Cadmium nitrate tetrahydrate structure

商品名:Cadmium nitrate tetrahydrate

CAS番号:10022-68-1

MF:CdH8N2O10

メガワット:308.481924057007

MDL:MFCD00149626

CID:86240

PubChem ID:329752054

Cadmium nitrate tetrahydrate 化学的及び物理的性質

名前と識別子

-

- Cadmium nitrate tetrahydrate

- Cadmium ion chromatography standard solution Fluka

- Cadmium Ion standard solution Fluka

- cadmium nitrate

- dusicnankademnaty

- cadmium(+2) cation nitrate

- 99.

- CADMIUM NITRATE 4 H2O

- Cadmium Nitrate 99.9

- CADMIUM NITRATE TETR

- CADMIUM NITRATE,4-HYDRATE

- Cadmium Nitrate,ACS Grade

- CadMiuM standard solution

- Cadmium standard solution, 1 mg

- CadMiuM standard solution, for AAS, 1 Mg

- CadmiumNitrateAr

- CadmiumNitrateGr

- Ml Cd in 0.5N HNO3

- ml Cd in 0.5N HNO3, for AAS

- Nitric acid, cadmium salt tetrahydrate

- Cadmium dinitrate tetrahydrate

- C.I. 77192

- Nitric acid, cadmium salt, tetrahydrate

- dusicnan kademnaty

- Cadmium nitrate,tetrahydrate

- Cd(NO3)2.4H2O

- Cadmium nitrate tetrahydrate, 99+%

- Cadmium standard solution, for AAS, 1 mg/ml Cd in 2 to 5% HNO3

- Cadmium(II) nitrate tetrahydrate

- KSC174C1H

- Cadmium (II) nitrate,hydrous

- CADMIUMNITRATETETRAHYDRATE

- cadmium nitrate--water (1/4)

- QOYRNHQSZSCVOW-UHFFFAOYSA-N

- Cadmium nitrate tetrahydrate, 98%

- TRA0037520

- S640

- Cadm

- Q27158939

- Cadmium nitrate tetrahydrate, LR, >=98%

- CADMIUM(II) NITRATE TETRAHYDRATE (1:2:4)

- AKOS015855513

- MFCD00149626

- CHEBI:86156

- CADMIUM NITRATE (CD(NO3)2) TETRAHYDRATE

- Cadmium nitrate tetrahydrate, 99% (ACS)

- Nitric acid, cadmium salt, hydrate (2:1:4)

- CADMIUM NITRATE TETRAHYDRATE [MI]

- Cadmium nitrate tetrahydrate, purum p.a., >=99.0% (T)

- Cadmium nitrate tetrahydrate, Puratronic(R)

- cadmium(2+);dinitrate;tetrahydrate

- DTXSID00892225

- Cadmium nitrate tetrahydrate, 99.997% trace metals basis

- 10022-68-1

-

- MDL: MFCD00149626

- インチ: 1S/Cd.2NO3.4H2O/c;2*2-1(3)4;;;;/h;;;4*1H2/q+2;2*-1;;;;

- InChIKey: QOYRNHQSZSCVOW-UHFFFAOYSA-N

- ほほえんだ: [Cd+2].[O-][N+](=O)[O-].[O-][N+](=O)[O-].O.O.O.O

計算された属性

- せいみつぶんしりょう: 309.92100

- どういたいしつりょう: 309.921

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 10

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 18.8

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 未確定

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 130

じっけんとくせい

- 色と性状: 白いダイヤモンドや針状結晶。

- 密度みつど: 2,45 g/cm3

- ゆうかいてん: 59.5 °C (lit.)

- ふってん: 132 °C

- フラッシュポイント: 132°C

- ようかいど: Highly soluble in water. Soluble in alcohol, acetone, and ammonia

- すいようせい: Soluble in water.(109 g/100ml)at 0 C and (326 g/100ml)at 60 C.Soluble in ammonia, acetone and alcohol.

- あんていせい: Stable. Incompatible with reducing agents, organic materials, phosphorus, copper, copper alloys, organic materials. Strong oxidizer - contact with combustible materials may lead to fire.

- PSA: 174.68000

- LogP: 0.30850

- マーカー: 14,1622

- かんど: 水分を吸収しやすい

- じょうきあつ: No data available

- ようかいせい: 水、エタノール、液体アンモニア、アセトン、酢酸エチルに溶け、濃硝酸に溶けない。

Cadmium nitrate tetrahydrate セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H272,H302,H312,H332,H410

- 警告文: P220,P273,P280,P501

- 危険物輸送番号:UN 3087 5.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 45-46-60-61-25-26-48/23/25-50/53

- セキュリティの説明: S53-S45-S60-S61

- RTECS番号:EV1850000

-

危険物標識:

- 包装グループ:II

- セキュリティ用語:5.1

- リスク用語:R45

- ちょぞうじょうけん:密封干燥阴凉处保存。

- TSCA:Yes

- 包装カテゴリ:II

- 危険レベル:5.1

- 包装等級:II

- 危険レベル:5.1

Cadmium nitrate tetrahydrate 税関データ

- 税関コード:28342990

Cadmium nitrate tetrahydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 93-4815-500g |

Cadmium nitrate tetrahydrate, 99% (ACS) |

10022-68-1 | 99% | 500g |

¥ 1725 | 2022-04-25 | |

| Apollo Scientific | IN1351-1Kg |

Cadmium(II) nitrate tetrahydrate |

10022-68-1 | ACS Grade | 1kg |

£165.00 | 2023-09-01 | |

| abcr | AB203403-500 ml |

Cadmium, plasma standard solution, Specpure®, Cd 1000µg/ml; . |

10022-68-1 | 500 ml |

€202.00 | 2024-04-21 | ||

| BAI LING WEI Technology Co., Ltd. | 93-4815-100g |

Cadmium nitrate tetrahydrate, 99% (ACS) |

10022-68-1 | 99% | 100g |

¥ 495 | 2022-04-25 | |

| TRC | C059500-250g |

Cadmium Nitrate Tetrahydrate |

10022-68-1 | 250g |

$ 253.00 | 2023-04-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020252-100g |

Cadmium nitrate tetrahydrate |

10022-68-1 | 99.99%() | 100g |

¥270 | 2023-09-11 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 41732-250g |

Cadmium nitrate tetrahydrate, 99.9% (metals basis) |

10022-68-1 | 99.9% (metals basis) | 250g |

246.00 | 2021-05-24 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 642045-100G |

Cadmium nitrate tetrahydrate |

10022-68-1 | 100g |

¥499.41 | 2023-12-01 | ||

| abcr | AB107001-100 g |

Cadmium nitrate tetrahydrate, 98%; . |

10022-68-1 | 98% | 100 g |

€48.30 | 2023-07-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007981-500g |

Cadmium nitrate tetrahydrate |

10022-68-1 | 99% | 500g |

¥93 | 2023-09-11 |

Cadmium nitrate tetrahydrate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:10022-68-1)硝酸镉,四水

注文番号:LE1696043

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:34

価格 ($):discuss personally

Cadmium nitrate tetrahydrate 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

10022-68-1 (Cadmium nitrate tetrahydrate) 関連製品

- 10102-05-3(Palladium(Ⅱ) Nitrate)

- 7783-99-5(Silver nitrite)

- 10361-46-3(Bismuth (III) Nitrate Oxide)

- 3251-23-8(Cupric nitrate)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10022-68-1)Cadmium nitrate tetrahydrate

清らかである:99%

はかる:500g

価格 ($):282.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:10022-68-1)Cadmiumnitratetetrahydrate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ